CB2 Receptor Binding Affinity and Selectivity: IMMA vs. Indomethacin
IMMA (BML-190) binds the human recombinant CB2 receptor with a Ki of 435 nM, whereas its binding affinity for the CB1 receptor is negligible (Ki > 20,000 nM), yielding approximately 50-fold selectivity for CB2 [1]. In contrast, the parent compound indomethacin exhibits no measurable affinity for either CB1 or CB2 receptors at pharmacologically relevant concentrations [2]. This transformation—from a non-selective COX inhibitor to a CB2-selective inverse agonist—is achieved solely through the morpholine amide modification of the indomethacin carboxylic acid.
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki (CB2) = 435 nM; Ki (CB1) > 20,000 nM |
| Comparator Or Baseline | Indomethacin: no significant CB1 or CB2 binding |
| Quantified Difference | IMMA gains nanomolar CB2 affinity where indomethacin has none; ~50-fold CB2/CB1 selectivity |
| Conditions | Recombinant human CB2 and CB1 receptors expressed in HEK-293 cells; radioligand competition binding assay |
Why This Matters
For laboratories studying CB2-mediated signaling in neuroinflammation or immune modulation, IMMA provides a structurally well-defined cannabinergic tool compound that is unavailable from the parent NSAID scaffold.
- [1] Gallant, M.; Dufresne, C.; Gareau, Y.; Guay, D.; Leblanc, Y.; Prasit, P.; Rochette, C.; Sawyer, N.; Slipetz, D. M.; Tsou, N.; et al. New Class of Potent Ligands for the Human Peripheral Cannabinoid Receptor. Bioorg. Med. Chem. Lett. 1996, 6 (19), 2263–2268. View Source
- [2] New, D. C.; Wong, Y. H. BML-190 and AM251 Act as Inverse Agonists at the Human Cannabinoid CB2 Receptor: Signalling via cAMP and Inositol Phosphates. FEBS Lett. 2003, 536 (1–3), 157–160. View Source
